![molecular formula C16H17N5O2 B2388239 1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-53-7](/img/structure/B2388239.png)
1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrimido[1,2-a]benzimidazoles . Nitrogen-containing heterocyclic compounds like this are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrimido[1,2-a]benzimidazoles have been synthesized and studied for their biological activity . The process often involves heating under reflux in pyridine .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed efficient synthesis methods for 7,8-dihydropyrimido[5,4-d]pyrimidines and other related compounds through reactions involving nucleophilic attack and intramolecular cyclization processes. These methods have been utilized to create a variety of derivatives with potential biological and chemical utility (Carvalho et al., 2007). Furthermore, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been identified as a key module in the construction of novel crown-containing hydrogen-bonded supramolecular assemblies, showcasing the compound's role in the development of complex molecular structures (Fonari et al., 2004).
Anticancer Activity
Compounds related to 1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have been synthesized and tested for their anticancer activity. For instance, a series of purine-diones and pyridopyrimidine-diones, designed as olomoucine analogues, demonstrated promising inhibition activity against human breast cancer cell lines, suggesting potential applications in cancer chemotherapy (Hayallah, 2017).
Supramolecular Chemistry
The compound's derivatives have been explored for their role in forming supramolecular structures. Specifically, pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization with crown ethers, leading to the formation of two- and three-dimensional networks through extensive hydrogen-bonding intermolecular interactions. This research highlights the potential of such compounds in designing new materials with complex architectures (Fonari et al., 2004).
Molecular Modeling and Synthesis
Further studies have focused on the design, molecular modeling, and synthesis of new derivatives with various biological activities, emphasizing the versatility and potential of the compound's core structure in drug discovery and development (Hayallah, 2017).
properties
IUPAC Name |
1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-6-3-4-7-11(10)20-8-5-9-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWCKHCVRWBEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.